molecular formula C11H8ClN3O2 B6282422 4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid CAS No. 16100-43-9

4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B6282422
CAS No.: 16100-43-9
M. Wt: 249.7
InChI Key:
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Description

4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenylamino group at the 4-position and a carboxylic acid group at the 5-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones or β-ketoesters with amidines or guanidines under acidic or basic conditions.

    Introduction of the 3-chlorophenylamino Group: The 3-chlorophenylamino group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated pyrimidine derivative with 3-chloroaniline in the presence of a suitable base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrimidine derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkylating agents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    4-[(3-bromophenyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.

    4-[(3-nitrophenyl)amino]pyrimidine-5-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

16100-43-9

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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